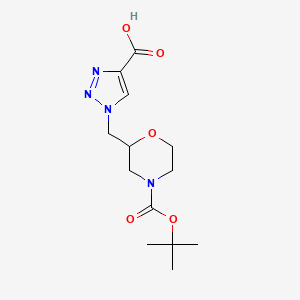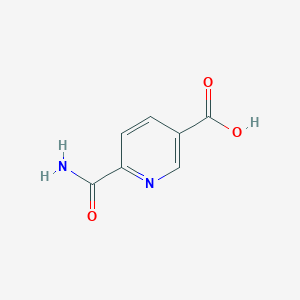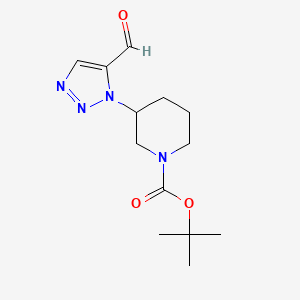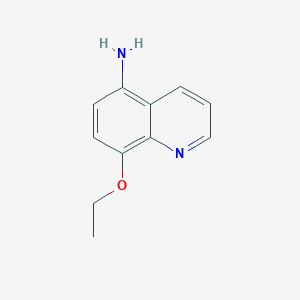
8-Ethoxyquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxyquinolin-5-amine is a chemical compound with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 8-Ethoxyquinolin-5-amine can be achieved through several routes. One common method involves the reduction of 8-Ethoxy-5-nitroquinoline using stannous chloride dihydrate in ethanol . This reaction typically yields the desired amine compound in good quantities. Another approach involves the use of N-propargyl aniline derivatives, employing tin and indium chlorides as catalysts for the cyclization process . These methods provide efficient and scalable routes for the preparation of this compound.
Chemical Reactions Analysis
8-Ethoxyquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups, as seen in its synthesis.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include stannous chloride, indium chloride, and various oxidizing agents
Scientific Research Applications
8-Ethoxyquinolin-5-amine is widely used in proteomics research due to its ability to interact with proteins and other biomolecules It serves as a valuable tool in studying protein structures and functionsIts unique structure makes it a promising candidate for drug discovery and development .
Mechanism of Action
The mechanism of action of 8-Ethoxyquinolin-5-amine involves its interaction with specific molecular targets, such as proteins and enzymes. It can bind to these targets, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved . The compound’s ability to modulate protein function makes it a valuable tool in biochemical and pharmacological research.
Comparison with Similar Compounds
8-Ethoxyquinolin-5-amine is structurally similar to other quinoline derivatives, such as 8-Hydroxyquinoline and 5-Ethoxyquinolin-8-amine . its unique ethoxy and amine functional groups confer distinct chemical and biological properties. For example, 8-Hydroxyquinoline is known for its antimicrobial and anticancer activities, while 5-Ethoxyquinolin-8-amine has different pharmacological properties . The presence of the ethoxy group in this compound enhances its solubility and reactivity, making it a versatile compound for various applications.
Conclusion
This compound is a versatile and valuable compound in scientific research. Its unique structure and reactivity make it suitable for various applications in chemistry, biology, and medicine. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.
Properties
IUPAC Name |
8-ethoxyquinolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAUMUIICJTMEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)N)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B2385798.png)
![4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine](/img/structure/B2385801.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2385805.png)
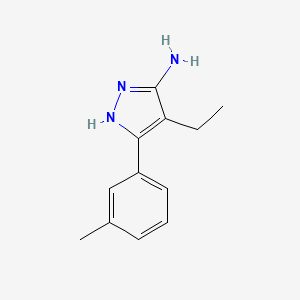
![2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B2385809.png)
![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2385811.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2385812.png)

![N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2385814.png)
